molecular formula C15H12O5 B1676961 Naringenin CAS No. 480-41-1

Naringenin

Cat. No.: B1676961
CAS No.: 480-41-1
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

Naringenin, a naturally occurring flavonoid, interacts with several targets in the body. It has been reported to interact with Estrogen receptor alpha , Aldo-keto reductase family 1 member C1 , Cytochrome P450 1B1 , KAT8 regulatory NSL complex subunit 3 , Sex hormone-binding globulin , and Cytochrome P450 19A1 . These targets play crucial roles in various biological processes, including inflammation, apoptosis, proliferation, angiogenesis, metastasis, and invasion .

Mode of Action

This compound’s mode of action is multifaceted. It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It acts as an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway . It also restricts ERα to the cytoplasm in MCF-7 cells .

Biochemical Pathways

The biosynthesis pathway of this compound constitutes a six-step process. These steps are catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase (the key enzyme for the synthesis of this compound), and chalcone isomerase . This compound can also be synthesized using L-tyrosine as the precursor .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats, dogs, and humans . Experiments included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . The results show an insignificant influence of a high-fat diet and insignificant accumulation of the drugs after multiple dosing . For the flavonoid monoglucosides (e.g., this compound-7 -O- glucoside), the bioavailability is several fold higher than the flavonoid rutinosides (e.g., narirutin, this compound-7 -O- rutinoside) generally, and the enzymatic hydrolysis by lactase phloridzin hydrolase or cytosolic b-glucosidases is also required .

Result of Action

This compound has a wide range of positive effects on human health. It promotes carbohydrate metabolism, increases antioxidant defense, scavenges reactive oxygen species, modulates the activity of the immune system and also has anti-cancer, anti-inflammatory and anti-atherosclerotic effects . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients by acting as effective alternative supplementary remedies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the consumption of citrus fruits, which are rich in this compound, is beneficial for human health and has been practiced since ancient times . .

Safety and Hazards

Naringenin should be used in a well-ventilated area and contact with eyes, skin, and clothing should be avoided . It should not be inhaled and dust formation should be avoided . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Naringenin has shown potential in improving the survival rate of skin flap and is gradually becoming a hot spot for research . It may become the future development direction for the treatment of flap necrosis .

Biochemical Analysis

Biochemical Properties

Naringenin interacts with various enzymes, proteins, and other biomolecules. It has been reported to have strong biological activities such as anti-inflammatory, anticancer, antioxidant, antitumor, antiviral, antibacterial, antiadipogenic, and antidiabetic activities .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have a positive relationship with the prevention of chronic diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being investigated .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies were done in compromised patients (i.e., hypercholesterolemic and overweight), with a dosage ranging between 600 and 800 μM/day .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . The effects on metabolic flux or metabolite levels are still being researched .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are still being researched. It is believed to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naringenin can be synthesized through various methods. One common approach involves the use of naringin, a glycoside found in citrus fruits, as a precursor. The hydrolytic action of the enzyme naringinase converts naringin into this compound . Another method involves the synthesis of this compound from chalcone intermediates through cyclization reactions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as citrus fruits, followed by purification processes. Advanced techniques like media-milling and nanosuspension preparation have been employed to enhance the solubility and bioavailability of this compound . These methods involve the use of nanocarriers like tocopherol polyethylene glycol succinate to create stable nanosuspensions .

Comparison with Similar Compounds

Naringenin is often compared with other flavonoids such as naringin, quercetin, and hesperidin:

    Naringin: Naringin is a glycoside form of this compound and is also found in citrus fruits.

    Quercetin: Quercetin is another flavonoid with strong antioxidant and anti-inflammatory properties.

    Hesperidin: Hesperidin is a flavanone glycoside found in citrus fruits.

This compound stands out due to its unique flavanone backbone and its ability to modulate multiple metabolic pathways, making it a versatile compound with diverse applications .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWIRXFELQLPI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022392
Record name Naringenin
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URL https://comptox.epa.gov/dashboard/DTXSID1022392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-41-1
Record name Naringenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-41-1
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Record name Naringenin
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Record name Naringenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03467
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Record name Naringenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
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Record name NARINGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN5425SBF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Naringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

251 °C
Record name Naringenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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